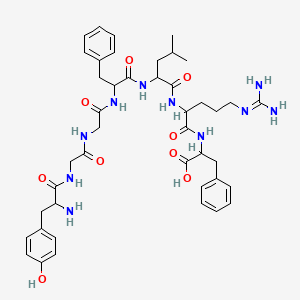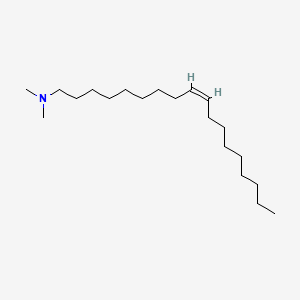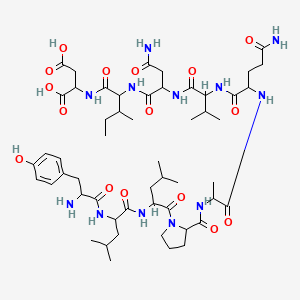
H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- enantiomers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents such as carbodiimides (e.g., DCC or EDC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient production. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
化学反应分析
Types of Reactions
The peptide “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify specific amino acid residues, such as tyrosine and methionine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free cysteine residues.
科学研究应用
Chemistry
In chemistry, this peptide can be used as a model compound for studying peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions and as a ligand in binding studies.
Biology
In biology, the peptide can be used to investigate protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms. It may also be employed in the development of peptide-based drugs and therapeutic agents.
Medicine
In medicine, this peptide has potential applications in drug delivery systems, vaccine development, and as a diagnostic tool. Its ability to interact with specific molecular targets makes it a valuable candidate for therapeutic research.
Industry
In industry, the peptide can be utilized in the production of biomaterials, biosensors, and as a component in various biotechnological applications. Its stability and versatility make it suitable for use in diverse industrial processes.
作用机制
The mechanism of action of “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. The peptide’s structure allows it to mimic or inhibit natural peptides, thereby influencing cellular functions.
相似化合物的比较
Similar Compounds
H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-Ile-DL-Asp-OH: Similar sequence but with L-Isoleucine instead of xiIsoleucine.
H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-Asp-OH: Lacks the xiIsoleucine residue.
H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-OH: Lacks the aspartic acid residue.
Uniqueness
The presence of xiIsoleucine and the specific sequence of amino acids make “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” unique. This unique sequence can confer distinct biological activities and interactions compared to other similar peptides.
属性
IUPAC Name |
2-[[2-[[4-amino-2-[[2-[[5-amino-2-[2-[[1-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H84N12O16/c1-10-28(8)43(51(78)62-37(53(80)81)24-41(69)70)64-48(75)35(23-40(56)68)60-50(77)42(27(6)7)63-46(73)33(17-18-39(55)67)58-44(71)29(9)57-49(76)38-12-11-19-65(38)52(79)36(21-26(4)5)61-47(74)34(20-25(2)3)59-45(72)32(54)22-30-13-15-31(66)16-14-30/h13-16,25-29,32-38,42-43,66H,10-12,17-24,54H2,1-9H3,(H2,55,67)(H2,56,68)(H,57,76)(H,58,71)(H,59,72)(H,60,77)(H,61,74)(H,62,78)(H,63,73)(H,64,75)(H,69,70)(H,80,81) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRHOUYEKBHWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H84N12O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1145.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

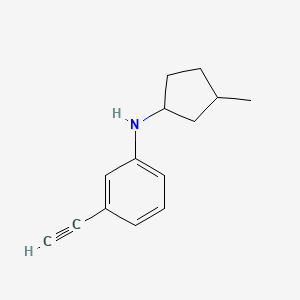


![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)
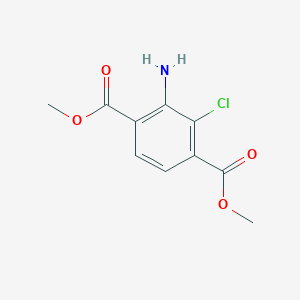


![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)
![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)

